Positional Isomer Differentiation: 6-Methoxy vs. 4-Methoxy Substitution Drives Predicted Electronic and Steric Divergence
The target compound CAS 897468-75-6 bears the methoxy substituent at the 6-position of the benzothiazole ring, whereas its closest commercially available analog CAS 897477-35-9 carries the methoxy at the 4-position. In the 6-methoxy configuration, the methoxy group is positioned para to the endocyclic thiazole nitrogen, extending the conjugated π-system and increasing the H-bond acceptor character of the benzothiazole N3 atom without introducing steric clash with the piperazine ring. In contrast, the 4-methoxy isomer places the methoxy group ortho to the piperazine attachment point, creating peri-steric hindrance that restricts rotational freedom around the C2–Npiperazine bond and alters the spatial presentation of the benzonitrile pharmacophore [1]. While direct head-to-head biological data for these two specific isomers are not available in the public domain, the SAR framework from Gurdal et al. (2015) shows that 6-substituted benzothiazole-piperazines bearing aroyl groups (structurally analogous to the target compound) achieve GI50 values of 6.3–15.1 µM across MCF-7, HCT-116, and HUH-7 cell lines, establishing a quantitative baseline for the 6-substituted aroyl sub-class [2].
| Evidence Dimension | Methoxy positional isomerism: predicted conformational and electronic differences |
|---|---|
| Target Compound Data | 6-OCH3 (para to thiazole N); InChI Key: MTBSOWCYHKNARN-UHFFFAOYSA-N; MW: 378.45; tPSA (calculated): ~77 Ų; predicted logP: ~3.0 |
| Comparator Or Baseline | CAS 897477-35-9 (4-OCH3 isomer, ortho to piperazine attachment); InChI Key: XXOTVQAODGEHIR-UHFFFAOYSA-N; MW: 378.45; tPSA (calculated): ~77 Ų; commercial availability documented at 90%+ purity, 15 mg / $89 (Life Chemicals, 2023) [3] |
| Quantified Difference | Identical molecular formula (C20H18N4O2S) and MW (378.45); divergent InChI Keys confirm distinct connectivity; steric and electronic differences not yet quantified by comparative bioassay data; predicted H-bond acceptor topology differs due to methoxy orientation relative to the piperazine vector |
| Conditions | Structural comparison based on SMILES and InChI Key analysis; biological activity extrapolation based on class-level SAR from Gurdal et al. 2015 [2] |
Why This Matters
Procurement of the correct positional isomer is critical because even identical molecular formulae produce distinct 3D pharmacophores; substitution of the 4-methoxy isomer for the 6-methoxy target would introduce unvalidated steric interactions at the benzothiazole-piperazine junction, potentially abolishing target binding.
- [1] InChI Key comparison: CAS 897468-75-6 (MTBSOWCYHKNARN-UHFFFAOYSA-N) vs. CAS 897477-35-9 (XXOTVQAODGEHIR-UHFFFAOYSA-N); structural analysis from SMILES and PubChem records. View Source
- [2] Gurdal, E.E., Buclulgan, E., Durmaz, I., Cetin-Atalay, R., Yarim, M. (2015) 'Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives', Anti-Cancer Agents in Medicinal Chemistry, 15(3), pp. 382–389. doi: 10.2174/1871520615666141216151101. View Source
- [3] Life Chemicals product listing: CAS 897477-35-9, 4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, 90%+ purity, 15 mg / $89, accessed via Kuujia Chemical Database. View Source
